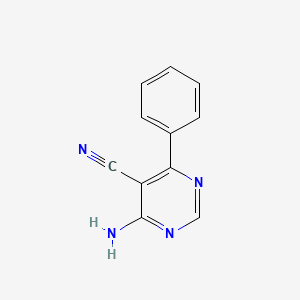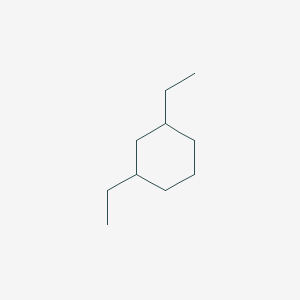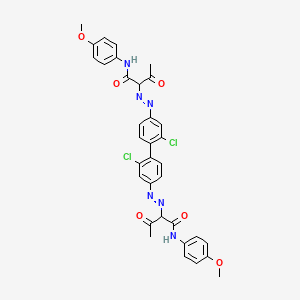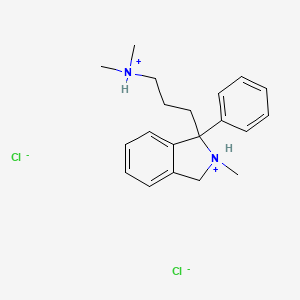
1,4-Cyclohexanebis(methylamine), N,N'-bis(cyclohexylethyl)-, dihydrochloride, (E)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4-Cyclohexanebis(methylamine), N,N’-bis(cyclohexylethyl)-, dihydrochloride, (E)- is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a cyclohexane ring and multiple amine groups. The dihydrochloride form indicates the presence of two hydrochloride ions, which often enhance the compound’s solubility in water.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Cyclohexanebis(methylamine), N,N’-bis(cyclohexylethyl)-, dihydrochloride, (E)- typically involves multiple steps. One common method includes the reaction of cyclohexane with formaldehyde and ammonia to form 1,4-Cyclohexanebis(methylamine). This intermediate is then reacted with cyclohexylethyl chloride in the presence of a base to form the final compound. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to maximize yield and efficiency. The use of catalysts and optimized reaction conditions can further enhance the production process. Purification steps, such as crystallization or chromatography, are often employed to obtain the compound in its pure dihydrochloride form.
化学反応の分析
Types of Reactions
1,4-Cyclohexanebis(methylamine), N,N’-bis(cyclohexylethyl)-, dihydrochloride, (E)- can undergo various chemical reactions, including:
Oxidation: The amine groups can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amine groups can participate in nucleophilic substitution reactions, replacing other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. Reaction conditions typically involve specific temperatures, solvents, and catalysts to drive the reactions to completion.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce secondary or tertiary amines. Substitution reactions can result in the formation of various substituted amines.
科学的研究の応用
1,4-Cyclohexanebis(methylamine), N,N’-bis(cyclohexylethyl)-, dihydrochloride, (E)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in biological systems and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in treating certain medical conditions.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1,4-Cyclohexanebis(methylamine), N,N’-bis(cyclohexylethyl)-, dihydrochloride, (E)- involves its interaction with specific molecular targets. The amine groups can form hydrogen bonds and electrostatic interactions with various biomolecules, influencing their structure and function. The compound may also participate in redox reactions, affecting cellular processes and signaling pathways.
類似化合物との比較
Similar Compounds
- 1,4-Cyclohexanebis(methylamine), N,N’-bis(m-fluorobenzyl)-, dihydrochloride
- 1,4-Cyclohexanebis(methylamine), N,N’-bis((2-trifluoromethyl)benzyl)-, dihydrochloride
Uniqueness
1,4-Cyclohexanebis(methylamine), N,N’-bis(cyclohexylethyl)-, dihydrochloride, (E)- is unique due to its specific substitution pattern and the presence of cyclohexylethyl groups. This structural feature imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields.
特性
CAS番号 |
3949-60-8 |
|---|---|
分子式 |
C24H48Cl2N2 |
分子量 |
435.6 g/mol |
IUPAC名 |
2-cyclohexyl-N-[[4-[(2-cyclohexylethylamino)methyl]cyclohexyl]methyl]ethanamine;dihydrochloride |
InChI |
InChI=1S/C24H46N2.2ClH/c1-3-7-21(8-4-1)15-17-25-19-23-11-13-24(14-12-23)20-26-18-16-22-9-5-2-6-10-22;;/h21-26H,1-20H2;2*1H |
InChIキー |
MRLUSTSQCUMQPV-UHFFFAOYSA-N |
正規SMILES |
C1CCC(CC1)CCNCC2CCC(CC2)CNCCC3CCCCC3.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(5E)-5-[(5-methoxy-1H-indol-3-yl)methylidene]-3-phenyl-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one](/img/structure/B15342167.png)

![2-(1H-imidazo[4,5-f][1,10]phenanthrolin-2-yl)benzoic acid](/img/structure/B15342184.png)
![Pyrido[1,2-a]pyrimidin-5-ium-9-ol;perchlorate](/img/structure/B15342199.png)
![(E)-10-[2-(7-carboxyheptyl)-5,6-dihexylcyclohex-3-en-1-yl]dec-9-enoic acid](/img/structure/B15342206.png)



![4-[4-(4-Carbamoyl-2,3,5,6-tetrafluorophenoxy)-2,3,5,6-tetrafluorophenoxy]-2,3,5,6-tetrafluorobenzamide](/img/structure/B15342226.png)
![Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 6'-(cyclohexylamino)-2'-methyl-](/img/structure/B15342234.png)



